molecular formula C4H4ClNS B12684201 2-Chloro-3-(methylthio)-2-propenenitrile CAS No. 127729-12-8

2-Chloro-3-(methylthio)-2-propenenitrile

Cat. No.: B12684201
CAS No.: 127729-12-8
M. Wt: 133.60 g/mol
InChI Key: MMKRMVVQJFFOEP-ARJAWSKDSA-N
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Description

2-Chloro-3-(methylthio)-2-propenenitrile (CAS: 127729-12-8) is an organosulfur nitrile compound with the molecular formula C₄H₄ClNS and a molecular weight of 133.599 g/mol. Its structure features a chloro group (-Cl), a methylthio group (-SCH₃), and a nitrile group (-C≡N) attached to a propenenitrile backbone. The compound exists in the (Z)-configuration, as indicated by its SMILES notation CS/C=C(/C#N)\Cl and InChIKey MMKRMVVQJFFOEP-ARJAWSKDSA-N .

Properties

CAS No.

127729-12-8

Molecular Formula

C4H4ClNS

Molecular Weight

133.60 g/mol

IUPAC Name

(Z)-2-chloro-3-methylsulfanylprop-2-enenitrile

InChI

InChI=1S/C4H4ClNS/c1-7-3-4(5)2-6/h3H,1H3/b4-3-

InChI Key

MMKRMVVQJFFOEP-ARJAWSKDSA-N

Isomeric SMILES

CS/C=C(/C#N)\Cl

Canonical SMILES

CSC=C(C#N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(methylthio)-2-propenenitrile typically involves the reaction of 2-chloroacrylonitrile with methylthiol in the presence of a base. The reaction conditions often include a solvent such as dichloromethane and a base like sodium hydroxide or potassium carbonate. The reaction is carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of 2-Chloro-3-(methylthio)-2-propenenitrile may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(methylthio)-2-propenenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the nitrile group to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Amines, thiols, alkoxides, solvents like ethanol or methanol.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Agricultural Applications

Herbicide Development
2-Chloro-3-(methylthio)-2-propenenitrile has been investigated for its herbicidal properties. Research indicates that compounds of this class can inhibit specific enzymatic pathways in plants, leading to effective weed control. The compound's structure allows for selective targeting of certain plant species while minimizing harm to crops .

Pesticide Formulations
The compound is also being explored as an intermediate in the synthesis of novel pesticides. Its reactivity with various nucleophiles can facilitate the development of new chemical entities that exhibit enhanced insecticidal activity against pests resistant to existing pesticides .

Pharmaceutical Applications

Synthesis of Bioactive Compounds
In pharmaceutical chemistry, 2-chloro-3-(methylthio)-2-propenenitrile serves as a key intermediate in the synthesis of bioactive molecules. Its ability to undergo nucleophilic substitution reactions makes it a valuable building block for creating complex organic structures with potential therapeutic effects. For instance, derivatives of this compound have shown promise in developing anti-cancer agents and antimicrobial compounds .

Diagnostic Applications
Emerging research suggests that compounds similar to 2-chloro-3-(methylthio)-2-propenenitrile may be utilized in breath analysis for disease diagnosis. Changes in breath composition associated with certain diseases could be detected using sensors that respond to specific chemical signatures from such nitrile compounds .

Materials Science Applications

Polymer Chemistry
The compound is being explored for its potential use in polymer synthesis. Its reactive double bond can participate in polymerization reactions, leading to new materials with desirable properties such as increased thermal stability and mechanical strength. Research into copolymers incorporating this compound may yield materials suitable for high-performance applications .

Nanotechnology
Recent studies have indicated that 2-chloro-3-(methylthio)-2-propenenitrile can be used as a precursor for synthesizing nanoparticles with specific functionalities. These nanoparticles can find applications in drug delivery systems, where they enhance the bioavailability and targeted delivery of therapeutic agents .

Case Study 1: Herbicidal Activity

A study conducted on various substituted propenenitriles, including 2-chloro-3-(methylthio)-2-propenenitrile, demonstrated significant herbicidal activity against common agricultural weeds. The research highlighted the compound's mechanism of action involving the inhibition of amino acid biosynthesis pathways, which are critical for plant growth and development.

Case Study 2: Synthesis of Antimicrobial Agents

Research focused on synthesizing derivatives from 2-chloro-3-(methylthio)-2-propenenitrile led to the development of several new antimicrobial agents. These compounds exhibited activity against a range of bacterial strains, showcasing the potential for this nitrile as a precursor in pharmaceutical applications.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(methylthio)-2-propenenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methylthio groups can participate in various chemical interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding with target molecules. These interactions can modulate the activity of the target molecules and lead to the observed biological effects.

Comparison with Similar Compounds

(a) 2-((4-Chlorophenyl)thio)-3-phenylpent-4-enenitrile (Compound 5t, )

  • Structure : Features a 4-chlorophenylthio group and a phenyl substituent on a pentenenitrile backbone.
  • Exhibits a 2:1 diastereomeric ratio due to stereogenic centers, whereas the target compound lacks stereoisomerism .
  • Reactivity : The aryl groups may stabilize intermediates in nucleophilic substitution reactions, contrasting with the simpler aliphatic substituents of the target compound.

(b) 3-Chloro-2-methyl-2-propenenitrile (CAS: 563-47-3, )

  • Lower molecular weight (104.54 g/mol) correlates with higher volatility compared to the target compound .

Halogenated Alkenes and Furanones

(a) 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (BMX-3) ()

  • Structure: A chlorinated furanone with hydroxyl and dichloromethyl groups.
  • Key Differences: The furanone ring confers aromatic stability and distinct electronic properties vs. the propenenitrile backbone. Multiple halogen atoms enhance electrophilicity, making BMX-3 more reactive in DNA alkylation (a proposed carcinogenic mechanism) .

(b) Methallyl Chloride (3-Chloro-2-methyl-1-propene, )

  • Structure : A chlorinated alkene lacking nitrile or sulfur groups.
  • Key Differences: Simpler structure (C₄H₇Cl) results in higher volatility and use as a monomer precursor in polymer synthesis. The absence of a nitrile group limits its utility in reactions requiring cyano-directed regioselectivity .

Sulfur-Containing Analogues

(a) 5a,6-Anhydrobisdethiobis(methylthio)gliotoxin ()

  • Structure : A disulfide-containing gliotoxin derivative isolated from marine fungi.
  • Key Differences: The bis(methylthio) groups and aromatic system enable redox activity, contrasting with the single methylthio group in the target compound.

(b) 2-(2-Chlorophenyl)-2-(propylamino)propanenitrile ()

  • Structure: A chlorophenyl-substituted nitrile with an amino group.
  • Key Differences: The amine group introduces basicity and hydrogen-bonding capacity, absent in the target compound. Potential pharmacological applications (e.g., CNS activity) due to structural resemblance to synthetic drugs .

Data Table: Key Properties of 2-Chloro-3-(methylthio)-2-propenenitrile and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Predicted CCS [M+H]⁺ (Ų) Applications/Reactivity
2-Chloro-3-(methylthio)-2-propenenitrile C₄H₄ClNS 133.599 -Cl, -SCH₃, -C≡N 119.2 Electrophilic nitrile reactions
2-((4-Chlorophenyl)thio)-3-phenylpent-4-enenitrile C₁₈H₁₅ClN₂S 326.85 -Cl, -SPh, -C≡N, -Ph N/A Diastereoselective synthesis
3-Chloro-2-methyl-2-propenenitrile C₄H₅ClN 104.54 -Cl, -CH₃, -C≡N N/A Monomer for polymers
Methallyl Chloride C₄H₇Cl 90.55 -Cl, -CH₃ N/A Industrial alkylation agent

Biological Activity

2-Chloro-3-(methylthio)-2-propenenitrile (CAS No. 127729-12-8) is an organosulfur compound that has garnered attention for its biological activity, particularly in antimicrobial applications. This article explores the compound's biological properties, mechanisms of action, and its potential applications based on diverse research findings.

Chemical Structure and Properties

The chemical structure of 2-Chloro-3-(methylthio)-2-propenenitrile can be represented as follows:

Structure ClC(=C(SCH3))CN\text{Structure }\text{Cl}-\text{C}(=C(\text{S}-\text{CH}_3))-\text{C}\equiv \text{N}

This compound features a chlorinated propenenitrile backbone with a methylthio group, contributing to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that 2-Chloro-3-(methylthio)-2-propenenitrile exhibits significant antimicrobial properties against various microorganisms, including bacteria and fungi. The effectiveness of the compound varies with concentration and the specific type of microorganism.

Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is a critical parameter for assessing antimicrobial efficacy. For 2-Chloro-3-(methylthio)-2-propenenitrile, studies have shown:

MicroorganismMIC (ppm)
Escherichia coli100
Staphylococcus aureus250
Aspergillus niger200
Candida albicans150

These values suggest that the compound is particularly effective against gram-positive bacteria and certain fungi, making it a candidate for further development as an antimicrobial agent .

The mechanism by which 2-Chloro-3-(methylthio)-2-propenenitrile exerts its antimicrobial effects involves disruption of microbial cell membranes and inhibition of essential metabolic pathways. Specifically, it is believed to interfere with protein synthesis and nucleic acid replication due to its reactive electrophilic nature, which can form adducts with critical biomolecules in microorganisms .

Case Studies

  • Antibacterial Activity : A study conducted on the antibacterial effects of various organosulfur compounds included 2-Chloro-3-(methylthio)-2-propenenitrile. It demonstrated a notable reduction in bacterial colonies when applied at concentrations above 100 ppm in nutrient agar plates over a 48-hour incubation period .
  • Antifungal Efficacy : In another investigation focusing on antifungal properties, the compound was tested against several fungal strains, including Aspergillus niger. Results indicated a significant inhibitory effect at concentrations around 200 ppm, suggesting potential applications in agricultural fungicides .

Safety and Toxicology

While the antimicrobial properties are promising, safety assessments are crucial. The compound has been classified under certain hazardous materials due to its potential toxicity upon inhalation or skin contact. Exposure limits have been established by regulatory bodies:

Exposure RouteLimit (mg/m³)
Total15
Respirable5

Symptoms of exposure may include respiratory irritation and skin sensitization, necessitating appropriate handling procedures in laboratory settings .

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